

Application Note: Ultrasensitive LC-MS/MS Quantification of β -Alanyl-L-Histidine (Carnosine)

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Compound of Interest

Compound Name: *Betaalanyl-L-histidine*

Cat. No.: *B8016917*

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Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Matrix Applicability: Human Plasma, Erythrocytes, Skeletal Muscle, and Complex Biological Meals

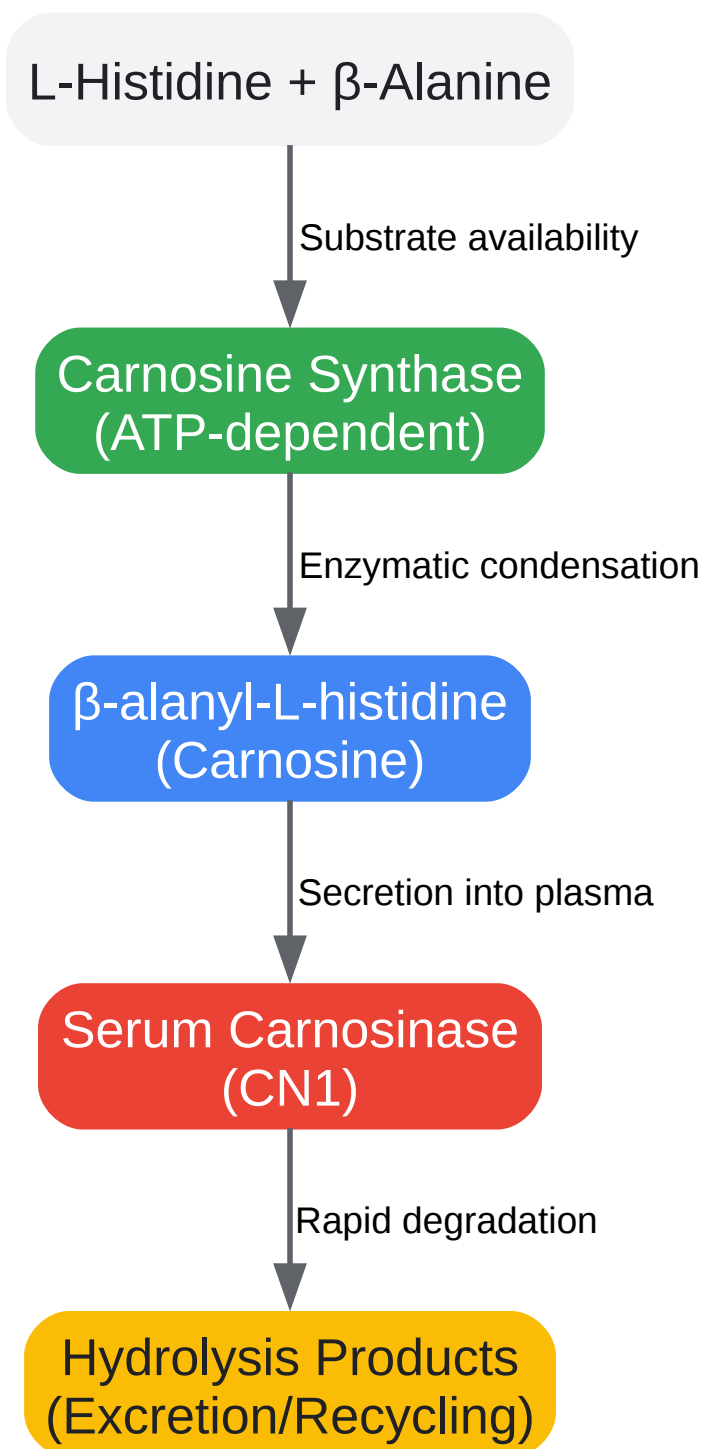
Executive Summary

β -alanyl-L-histidine, commonly known as carnosine, is a highly abundant dipeptide in excitable tissues with profound implications as a biomarker for oxidative stress, metabolic syndrome, and cognitive decline. However, accurately quantifying basal carnosine levels in physiological fluids presents a severe analytical challenge. Its extreme hydrophilicity leads to poor retention on standard reversed-phase columns, while its rapid enzymatic degradation by serum carnosinase (CN1) causes artifactual ex vivo loss[1].

This application note details a self-validating, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to achieve sub-nanomolar Limits of Detection (LOD). By coupling Hydrophilic Interaction Liquid Chromatography (HILIC) with optimized Multiple Reaction Monitoring (MRM), this methodology ensures absolute structural specificity and quantitative rigor.

Biological Context & Mechanistic Causality

To design a robust analytical assay, one must first understand the biological lifecycle of the target analyte. Carnosine is synthesized from L-histidine and β -alanine via ATP-dependent carnosine synthase. Upon release into the bloodstream, it is rapidly hydrolyzed by the highly active serum carnosinase (CN1)[1].



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Metabolic pathway of β-alanyl-L-histidine synthesis and enzymatic degradation.

Analytical Implication (The Causality of Quenching): Because CN1 remains active ex vivo, any delay in sample deproteinization will artificially lower the measured carnosine concentration.

Therefore, immediate quenching using acidic organic solvents (e.g., 0.1% formic acid in acetonitrile) is a non-negotiable step to denature CN1 and lock the basal carnosine concentration.

Analytical Strategy: Causality Behind the Method Chromatographic Selection: The HILIC Advantage

Carnosine is a highly polar, basic dipeptide. When injected onto a standard C18 reversed-phase column, it elutes in the void volume alongside salts and polar lipids, leading to catastrophic ion suppression[2]. The Solution: We utilize an ACQUITY UHPLC BEH Amide or equivalent HILIC column[2]. HILIC operates via an orthogonal retention mechanism where polar analytes partition into a water-enriched layer immobilized on the stationary phase. By starting with a high percentage of organic solvent (e.g., 70-90% Acetonitrile), carnosine is strongly retained and elutes only as the aqueous gradient increases, completely bypassing the suppression zone.

Mass Spectrometry: MRM Optimization

Electrospray Ionization in positive mode (ESI+) efficiently protonates carnosine, yielding a robust precursor ion at m/z 227.2 $[M+H]^+$ [3]. Upon Collision-Induced Dissociation (CID), the molecule fragments predictably. The transition m/z 227.2 \rightarrow 110.1 (corresponding to the histidine imine fragment) is the most abundant and is selected as the quantifier[3],[4]. The transition m/z 227.2 \rightarrow 156.2 is monitored as a qualifier to ensure peak purity[3].

Quantitative Data Summaries

Table 1: Optimized MRM Transitions and MS Parameters

Note: Parameters optimized for a Triple Quadrupole Mass Spectrometer (e.g., TSQ Endura or equivalent)[3],[4].

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)	Purpose
β -alanyl-L-histidine	227.2	110.1	22	Quantifier
β -alanyl-L-histidine	227.2	156.2	25	Qualifier
β -alanyl-L-histidine	227.2	210.0	11	Qualifier 2
Carnosine-d4 (IS)	231.2	110.1	22	Internal Standard

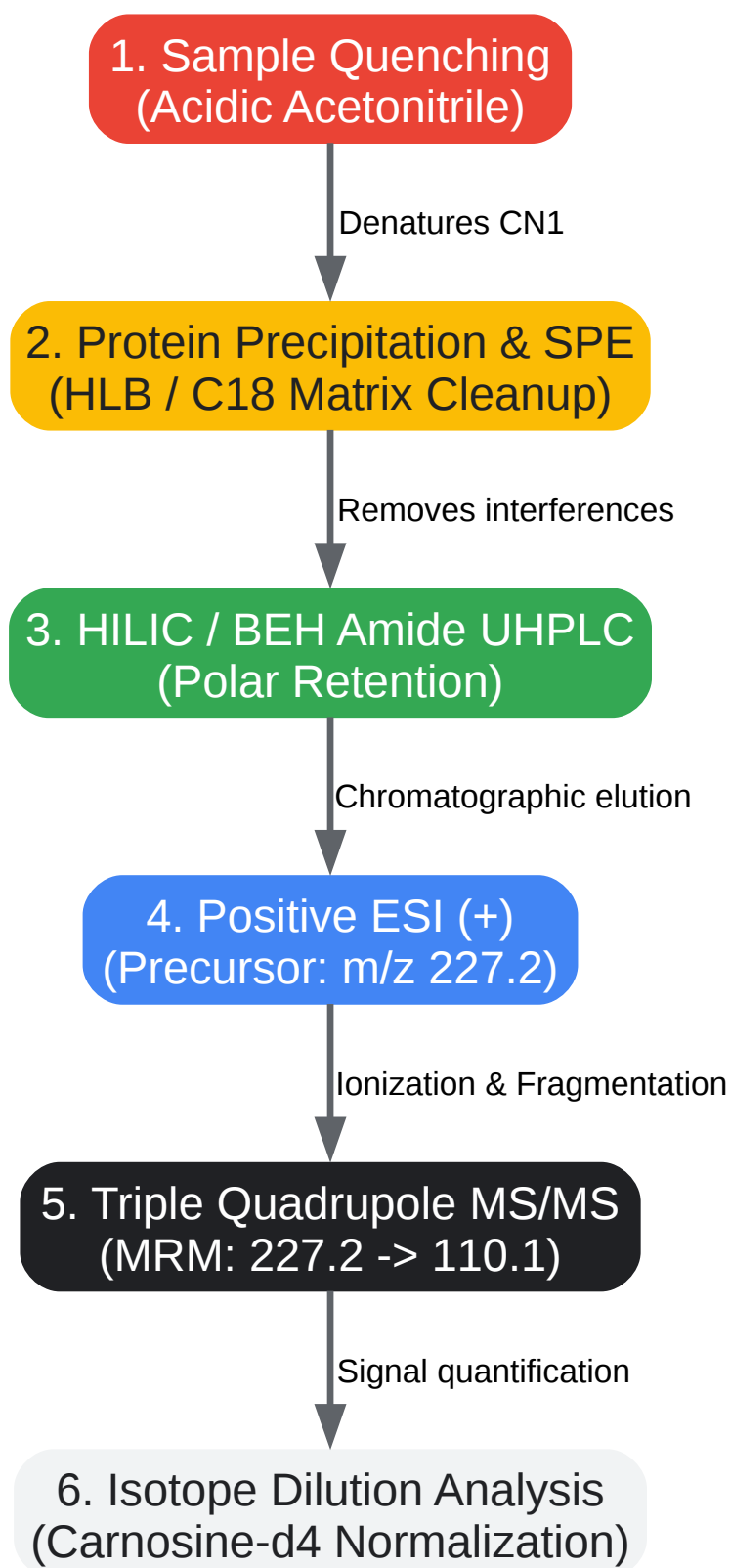
Table 2: Validated Detection Limits Across Biological Matrices

Data synthesized from established validation studies[1],[2],[5].

Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linear Range
Human Plasma	0.4 nM	1.0 nM	1.0 nM – 15.0 μ M
Erythrocytes	8 fmol (on-column)	30 fmol (on-column)	30 fmol – 500 pmol
Meat & Bone Meal	0.41 – 3.07 ng/g	0.83 – 5.71 ng/g	1.0 – 10.0 μ g/g

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It relies on Isotope Dilution Mass Spectrometry (IDMS) using Carnosine-d4 to automatically correct for matrix effects and recovery losses.



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Step-by-step LC-MS/MS experimental workflow for β -alanyl-L-histidine quantification.

Phase 1: Sample Preparation & Quenching

Causality Check: Immediate protein precipitation prevents enzymatic degradation of the analyte.

- Aliquot 50 μL of human plasma (or tissue homogenate) into a pre-chilled microcentrifuge tube.
- Immediately add 10 μL of Internal Standard working solution (Carnosine-d4, 100 nM).
- Add 150 μL of ice-cold extraction solvent (Acetonitrile containing 0.125% Formic Acid)[5].
- Vortex vigorously for 30 seconds to ensure complete protein aggregation.
- Centrifuge at $14,000 \times g$ for 10 minutes at 4°C .
- Transfer the supernatant to a Solid Phase Extraction (SPE) cartridge (e.g., HLB or C18) pre-conditioned with Acetonitrile[2].
- Collect the flow-through, dry under a gentle stream of nitrogen, and reconstitute in 50 μL of initial mobile phase.

Phase 2: UHPLC Separation

Causality Check: A high-organic starting gradient forces the polar carnosine to partition into the stationary phase's hydration layer, ensuring sharp peak shapes.

- Column: ACQUITY UHPLC BEH Amide (2.1×100 mm, $1.7 \mu\text{m}$) or equivalent.
- Column Temperature: 40°C [3].
- Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water[2].
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Gradient Program:

- 0.0 - 2.0 min: 90% B
- 2.0 - 6.0 min: Linear gradient to 50% B[3]
- 6.0 - 8.0 min: Hold at 50% B
- 8.0 - 8.1 min: Return to 90% B
- 8.1 - 12.0 min: Re-equilibration at 90% B

Phase 3: MS/MS Acquisition

- Ion Source: Heated Electrospray Ionization (HESI) in Positive Mode.
- Spray Voltage: 3.5 kV[3].
- Capillary Temperature: 270 °C[4].
- Vaporizer Temperature: 370 °C[4].
- Acquisition Mode: Selected Reaction Monitoring (SRM/MRM) with a cycle time of 400 ms[4].

Phase 4: System Suitability & Self-Validation Criteria

Before analyzing unknown samples, the system must pass the following logical gates:

- Carryover Check: A double-blank injection immediately following the highest calibrator must show a signal < 20% of the LLOQ.
- Sensitivity Gate: The LLOQ standard (1.0 nM) must exhibit a Signal-to-Noise (S/N) ratio \geq 10. If $S/N < 10$, the batch is automatically rejected, indicating source contamination or column degradation[1].
- Isotopic Purity: The blank sample spiked only with Carnosine-d4 must show no signal in the unlabeled carnosine channel (verifying the absence of unlabelled isotopic impurities).

References

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